4-Decanol

Vue d'ensemble

Description

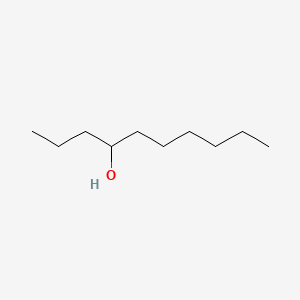

Decan-4-ol is a secondary alcohol that is decane substituted by a hydroxy group at position 4. It has a role as a mammalian metabolite. It is a decanol and a secondary alcohol.

Mécanisme D'action

Target of Action

4-Decanol, a primary aliphatic alcohol , primarily targets the plasma membrane of yeast cells . The plasma membrane is crucial for maintaining the integrity and functionality of the cell, acting as a barrier between the cell and its environment.

Mode of Action

This compound interacts with the plasma membrane of yeast cells, disrupting its function . It inhibits the plasma membrane H±ATPase, an enzyme that plays a vital role in maintaining the pH balance within the cell . This disruption leads to an inhibition of glucose-induced acidification, affecting the cell’s metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway in yeast cells . By inhibiting the plasma membrane H±ATPase, this compound disrupts the acidification process induced by glucose, which is a crucial step in the cell’s energy production .

Pharmacokinetics

As a medium-chain alcohol, it is likely to have good bioavailability due to its balance between hydrophilic and hydrophobic properties

Result of Action

The result of this compound’s action is the inhibition of yeast cell growth . By disrupting the plasma membrane and inhibiting the H±ATPase enzyme, this compound causes a decrease in cell viability . This makes this compound a potent antifungal agent against yeast cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH . Its antifungal activity was found to be unaffected by pH values, suggesting that it can be effective in various environmental conditions . .

: Antifungal activity of alkanols: inhibition of growth of spoilage yeasts

Propriétés

IUPAC Name |

decan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMYWXTWWFLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870927 | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-31-2 | |

| Record name | 4-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Decanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG28W5Z8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antimutagenic effects of 4-Decanol?

A1: Research suggests that this compound, identified in the chloroform extract of mustard leaves (Brassica juncea Cosson), exhibits antimutagenic properties. [, , ] Specifically, it was found to reduce the mutagenicity of aflatoxin B1 (AFB1) in bacterial assays using Salmonella typhimurium TA100. [, , ] Furthermore, a 0.5% solution of this compound in dimethyl sulfoxide (DMSO) demonstrated significant inhibition of mutagenic activities induced by AFB1 and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in the same bacterial strain. [, , ] These findings indicate the potential of this compound as an antimutagenic agent, though further research is needed to understand its mechanism of action and efficacy in other systems.

Q2: How does the position of the hydroxyl group in alkanols affect their intermolecular association?

A2: Studies on the dielectric dispersion of various linear alcohols, including this compound, reveal the influence of hydroxyl group position on intermolecular interactions. [] As the hydroxyl group moves closer to the center of the carbon chain, the concentration of linear hydrogen-bonded chain polymers (C1) tends to decrease. [] This trend is observed for alcohols with five or more carbon atoms and becomes more pronounced at higher temperatures. [] This suggests that the position of the hydroxyl group significantly impacts the hydrogen bonding capabilities of these alcohols, influencing their physical and chemical properties.

Q3: Has this compound been identified in any biological systems?

A3: Yes, this compound has been detected as a metabolic byproduct of lung cancer cells in vitro. [] Research utilizing gas chromatography with mass spectrometric detection, coupled with pre-concentration techniques, revealed that the adenocarcinoma human alveolar A549 cell line metabolizes this compound. [] This finding, while preliminary, suggests potential roles of this compound in cancer cell metabolism and warrants further investigation into its implications for disease diagnosis or treatment.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H22O. Its molecular weight is 158.28 g/mol.

Q5: How does this compound interact with polymers?

A5: Infrared spectroscopy studies have investigated the interaction of this compound with various polymers. [] this compound, acting as a probe due to its single hydroxyl group, was found to interact with both acidic and basic polymer matrices, suggesting its ability to participate in hydrogen bonding with polymers containing suitable functional groups. [] This understanding of this compound's interaction with polymers could be valuable in material science for applications such as polymer modification or the development of novel materials.

Q6: Has this compound been identified in any industrial processes?

A6: Yes, this compound has been identified as a degradation product in gamma-irradiated PUREX solvent, a crucial component in nuclear fuel reprocessing. [] This finding highlights the importance of understanding the effects of radiation on industrial solvents and the potential implications for process safety and efficiency.

Q7: Are there alternative synthesis routes for 2-hexyl-4-acetoxytetrahydrofuran, a compound related to this compound?

A7: Yes, research has explored different synthetic pathways for producing 2-hexyl-4-acetoxytetrahydrofuran, a flavor compound, starting from 1-decen-4-ol, a compound structurally similar to this compound. [] Two methods were investigated, each offering advantages in terms of yield or operational simplicity compared to existing procedures. [] This highlights the ongoing efforts to optimize synthetic strategies for compounds related to this compound, potentially leading to more efficient and cost-effective production methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.